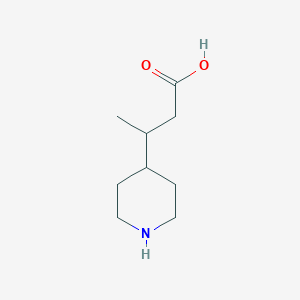

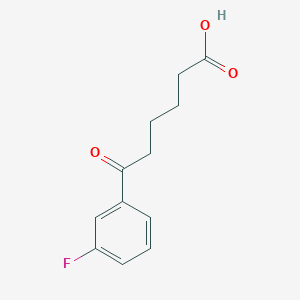

![molecular formula C11H15NO4S B1319790 3-[4-(Dimethylsulfamoyl)phenyl]propanoic acid CAS No. 91248-47-4](/img/structure/B1319790.png)

3-[4-(Dimethylsulfamoyl)phenyl]propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

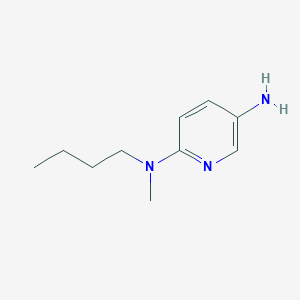

“3-[4-(Dimethylsulfamoyl)phenyl]propanoic acid” is a chemical compound . It is also known as 3- [4- (AMINOSULFONYL)PHENYL]PROPANOIC ACID . The chemical formula of this compound is C₉H₁₁NO₄S .

Molecular Structure Analysis

The molecular structure of “3-[4-(Dimethylsulfamoyl)phenyl]propanoic acid” can be represented by the canonical SMILES string: C1=CC (=CC=C1CCC (=O)O)S (=O) (=O)N . The InChI representation is InChI=1S/C9H11NO4S/c10-15 (13,14)8-4-1-7 (2-5-8)3-6-9 (11)12/h1-2,4-5H,3,6H2, (H,11,12) (H2,10,13,14) .Physical And Chemical Properties Analysis

The molecular weight of “3-[4-(Dimethylsulfamoyl)phenyl]propanoic acid” is 229.25300 . It has a density of 1.412 g/cm3 . The boiling point is 459ºC at 760 mmHg . The melting point is 164-166ºC .Applications De Recherche Scientifique

Catalytic Transformations and Functionalization

- A study by Cai et al. (2007) explored the regioselective olefination of substituted N,N-dimethylbenzylamines, leading to the development of ortho-functionalized derivatives like 3-(2'-tolyl)propanoic acid. This process was influenced by the acidity of reaction conditions and demonstrated the potential for producing various derivatives under mild conditions (Cai et al., 2007).

Renewable Building Blocks in Material Science

- Trejo-Machin et al. (2017) investigated the use of 3-(4-Hydroxyphenyl)propanoic acid, also known as phloretic acid, as a renewable element for the enhancement of reactivity in molecules for benzoxazine ring formation. This approach signified the potential of using such compounds in a sustainable manner for material science applications (Trejo-Machin et al., 2017).

Stereoisomer Separation

- The research by Davadra et al. (2011) focused on the separation of stereo isomers of a compound closely related to 3-[4-(Dimethylsulfamoyl)phenyl]propanoic acid. This work underscores the importance of analytical methods in the separation and identification of isomers in research and pharmaceutical contexts (Davadra et al., 2011).

Synthesis of Heterocyclic Compounds

- A study conducted by Soliman et al. (2010) utilized a derivative of 3-(4-Phenyl) benzoyl propionic acid for the synthesis of various heterocyclic compounds. This demonstrates the compound's utility as a precursor for synthesizing a range of chemical structures, which can have diverse applications in organic chemistry (Soliman et al., 2010).

Anti-inflammatory Activities

- Research on compounds derived from the leaves of Eucommia ulmoides Oliv. identified new phenolic compounds, including derivatives of 3-(4-phenyl)propanoic acid, which exhibited modest inhibitory activities in anti-inflammatory tests (Ren et al., 2021).

Polymer Modification and Medical Applications

- Aly and El-Mohdy (2015) investigated the modification of poly vinyl alcohol/acrylic acid hydrogels through condensation with various amines, including derivatives of 3-(4-hydroxyphenyl)propanoic acid. The study highlighted the potential of these modified polymers in biomedical applications due to their enhanced thermal stability and biological activities (Aly & El-Mohdy, 2015).

Conformational Studies and Hydrogen Bonding

- Nkansah et al. (2009) explored the conformational preferences of 3-(dimethylazinoyl)propanoic acid, highlighting the significance of intramolecular and intermolecular hydrogen bonding. This research provides insights into the molecular behavior of similar compounds (Nkansah et al., 2009).

Organotin Complex Synthesis

- Kundu et al. (2015) synthesized polymeric, molecular, and ionic organotin complexes using derivatives of 3-(4-phenyl)propanoic acid. This research contributes to the field of coordination chemistry and the development of novel organometallic compounds (Kundu et al., 2015).

Orientations Futures

Propriétés

IUPAC Name |

3-[4-(dimethylsulfamoyl)phenyl]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4S/c1-12(2)17(15,16)10-6-3-9(4-7-10)5-8-11(13)14/h3-4,6-7H,5,8H2,1-2H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIKKLXQGFFMRAY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30588043 |

Source

|

| Record name | 3-[4-(Dimethylsulfamoyl)phenyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30588043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[4-(Dimethylsulfamoyl)phenyl]propanoic acid | |

CAS RN |

91248-47-4 |

Source

|

| Record name | 3-[4-(Dimethylsulfamoyl)phenyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30588043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(1H-tetrazol-5-yl)ethyl]amine hydrochloride](/img/structure/B1319747.png)

![8-Azabicyclo[3.2.1]octan-2-ol](/img/structure/B1319752.png)

![2-Chloro-N-[2-(dimethylamino)ethyl]nicotinamide](/img/structure/B1319767.png)